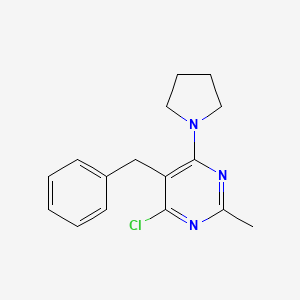

5-Benzyl-4-chloro-2-methyl-6-pyrrolidin-1-yl-pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

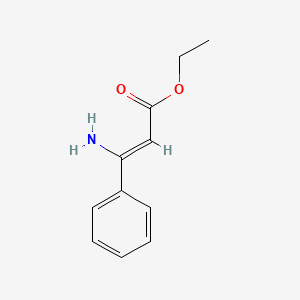

The synthesis of pyrimidine derivatives often involves cyclization reactions and can be achieved through one-pot synthesis methods. For example, a novel one-pot synthesis approach was used to create a heterocyclic compound with a pyrazolo[1,5-c]pyrimidin-7(6H)-one core, which was characterized using various spectroscopic techniques . Similarly, the catalytic hydrogenation of a pyrrolo[3,2-d]pyrimidine derivative led to C-benzyl bond cleavage, indicating a novel route to related compounds . These studies suggest that the synthesis of "5-Benzyl-4-chloro-2-methyl-6-pyrrolidin-1-yl-pyrimidine" could potentially involve similar cyclization and hydrogenation steps.

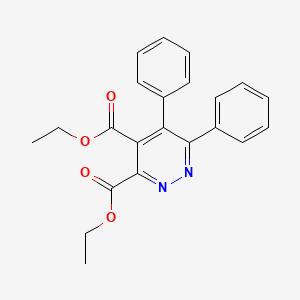

Molecular Structure Analysis

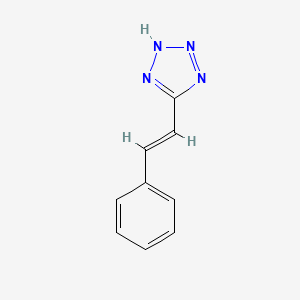

The molecular structure of pyrimidine derivatives is often elucidated using X-ray crystallography and optimized using density functional theory (DFT). For instance, the structure of a benzoyl-phenyl-methylthio-pyrimidine was determined and optimized using DFT, with the results showing excellent agreement with experimental data . Another study reported the structural characterization of a benzyl-triazolyl-pyrimidin-amine, which was also optimized using DFT . These findings suggest that the molecular structure of "5-Benzyl-4-chloro-2-methyl-6-pyrrolidin-1-yl-pyrimidine" could be similarly characterized and analyzed.

Chemical Reactions Analysis

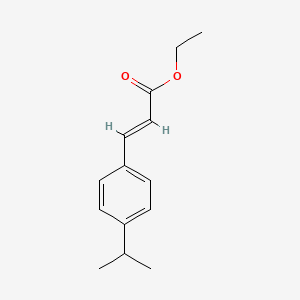

Pyrimidine derivatives can undergo various chemical reactions, including alkylation and hydrogenation. For example, alkylation of a benzothieno[2,3-d]pyrimidine resulted in different products depending on the alkylating agent used . Additionally, the conversion of a benzyl-aminotetrahydropyridine to antithrombotic pyrido[4,3-d]pyrimidine-2,4-diones involved thermal fusion with ureas . These studies indicate that "5-Benzyl-4-chloro-2-methyl-6-pyrrolidin-1-yl-pyrimidine" could also participate in similar reactions, which could be explored for the development of new compounds with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can be predicted using theoretical calculations. For instance, the non-linear optical (NLO) properties of a benzoyl-phenyl-methylthio-pyrimidine were investigated at the B3LYP/6-311++G(d,p) level . The antibacterial activity of a benzyl-triazolyl-pyrimidin-amine was also screened, revealing moderate activity . These studies suggest that theoretical calculations and experimental assays could be used to predict and evaluate the properties of "5-Benzyl-4-chloro-2-methyl-6-pyrrolidin-1-yl-pyrimidine," potentially leading to the discovery of new applications for this compound.

Wissenschaftliche Forschungsanwendungen

Antiviral Activity

5-Benzyl substituted pyrimidine derivatives, including compounds similar to 5-Benzyl-4-chloro-2-methyl-6-pyrrolidin-1-yl-pyrimidine, have been studied for their antiviral properties. Research has demonstrated that several 5-substituted 2,4-diaminopyrimidine derivatives inhibit retrovirus replication in cell culture. Specifically, these compounds have shown significant inhibition of human immunodeficiency virus and Moloney murine sarcoma virus-induced cytopathicity in cell cultures, comparable to reference drugs such as adefovir and tenofovir (Hocková et al., 2003).

Synthesis of Derivatives for Chemical Research

The synthesis of pyrimidine derivatives, including those similar to 5-Benzyl-4-chloro-2-methyl-6-pyrrolidin-1-yl-pyrimidine, has been a subject of chemical research. For instance, 7-Benzyl-2-pyrrolidin-1-yl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyrimidin-4-one, a compound with a structural resemblance, was synthesized for further exploration in chemical studies (Kuznetsov & Chapyshev, 2007).

Exploration in Pharmaceutical Chemistry

Compounds structurally related to 5-Benzyl-4-chloro-2-methyl-6-pyrrolidin-1-yl-pyrimidine have been explored in pharmaceutical chemistry. The focus has been on the synthesis and characterization of these derivatives for potential medicinal applications, including antitumor and antiretroviral activities (Grivsky et al., 1980).

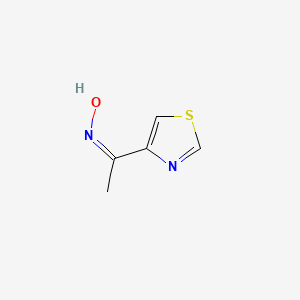

Nonlinear Optical Properties

Pyrimidine derivatives, including those structurally related to 5-Benzyl-4-chloro-2-methyl-6-pyrrolidin-1-yl-pyrimidine, have been studied for their nonlinear optical (NLO) properties. Research in this area focuses on understanding the electronic structure and NLO characteristics of these compounds, which are significant in the field of optoelectronics and photonics (Hussain et al., 2020).

Eigenschaften

IUPAC Name |

5-benzyl-4-chloro-2-methyl-6-pyrrolidin-1-ylpyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClN3/c1-12-18-15(17)14(11-13-7-3-2-4-8-13)16(19-12)20-9-5-6-10-20/h2-4,7-8H,5-6,9-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKZUNGGSKUFOKH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C(=N1)Cl)CC2=CC=CC=C2)N3CCCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90424337 |

Source

|

| Record name | 5-Benzyl-4-chloro-2-methyl-6-pyrrolidin-1-yl-pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90424337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.79 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

500156-13-8 |

Source

|

| Record name | 4-Chloro-2-methyl-5-(phenylmethyl)-6-(1-pyrrolidinyl)pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=500156-13-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Benzyl-4-chloro-2-methyl-6-pyrrolidin-1-yl-pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90424337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(Z)-[(4-nitrophenyl)hydrazinylidene]methyl]benzene-1,3-disulfonic acid](/img/structure/B1308861.png)

![Ethyl 2-chloro-2-[(e)-2-(2-nitrophenyl)hydrazono]acetate](/img/structure/B1308879.png)

![4-[5-(2-thienyl)-2H-tetrazol-2-yl]piperidine hydrochloride](/img/structure/B1308892.png)